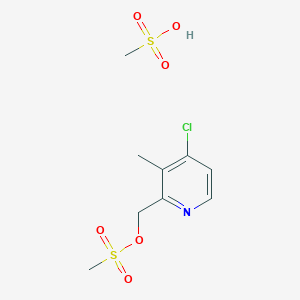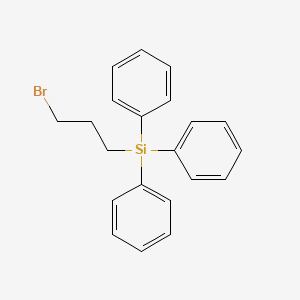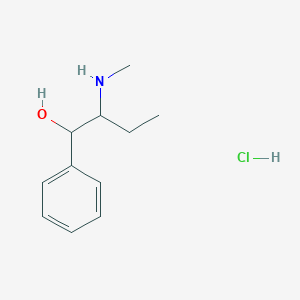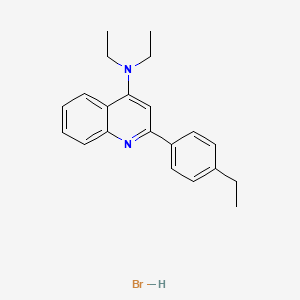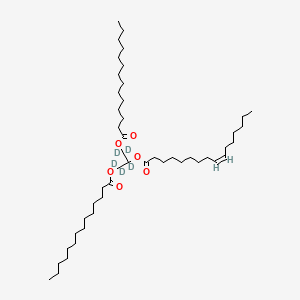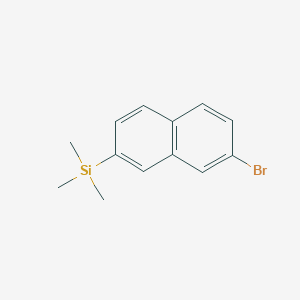
(7-Bromo-2-naphthyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Bromo-2-naphthyl)trimethylsilane is an organosilicon compound with the molecular formula C13H15BrSi. It is a derivative of naphthalene, where a bromine atom is attached to the 7th position of the naphthalene ring, and a trimethylsilyl group is attached to the 2nd position. This compound is used in various chemical reactions and research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-2-naphthyl)trimethylsilane typically involves the bromination of 2-naphthyltrimethylsilane. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of brominating agents and solvents to meet industrial safety and environmental standards.
Análisis De Reacciones Químicas
Types of Reactions
(7-Bromo-2-naphthyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding naphthyltrimethylsilane.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium alkoxides or amines in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Use palladium catalysts and bases like potassium carbonate in solvents such as ethanol or toluene.
Reduction Reactions: Employ reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products Formed
Substitution Reactions: Yield substituted naphthyltrimethylsilanes.
Coupling Reactions: Produce biaryl compounds.
Reduction Reactions: Form naphthyltrimethylsilane.
Aplicaciones Científicas De Investigación
(7-Bromo-2-naphthyl)trimethylsilane is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: In the development of bioactive compounds and molecular probes.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (7-Bromo-2-naphthyl)trimethylsilane in chemical reactions involves the activation of the bromine atom, which can undergo nucleophilic substitution or coupling reactions. The trimethylsilyl group provides steric hindrance and electronic effects that influence the reactivity of the compound. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds, while in substitution reactions, the nucleophile attacks the electrophilic carbon attached to the bromine atom.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthyltrimethylsilane: Lacks the bromine atom and is less reactive in substitution and coupling reactions.
7-Bromo-1-naphthyltrimethylsilane: Has the bromine atom at a different position, affecting its reactivity and selectivity in reactions.
Trimethylsilane: A simpler compound with different reactivity and applications.
Uniqueness
(7-Bromo-2-naphthyl)trimethylsilane is unique due to the presence of both the bromine atom and the trimethylsilyl group, which provide distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic chemistry and research applications.
Propiedades
Fórmula molecular |
C13H15BrSi |
|---|---|
Peso molecular |
279.25 g/mol |
Nombre IUPAC |
(7-bromonaphthalen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C13H15BrSi/c1-15(2,3)13-7-5-10-4-6-12(14)8-11(10)9-13/h4-9H,1-3H3 |
Clave InChI |
GFOZWKMMSJWRGO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC2=C(C=C1)C=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2a,3,8,8a-Tetrahydro-3,8-ethenocyclobuta[b]naphthalene](/img/structure/B11941121.png)

![Acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester](/img/structure/B11941133.png)
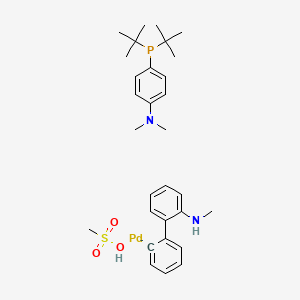
![3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane](/img/structure/B11941140.png)
